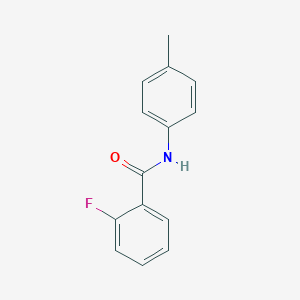
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine, also known as METP, is a novel psychoactive substance that has gained attention in the scientific community for its potential use as a research tool. METP belongs to the class of piperidine-based compounds, which have been shown to exhibit a range of biological activities, including analgesic, anticonvulsant, and antidepressant effects.
Applications De Recherche Scientifique
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been used as a research tool to investigate the role of the dopamine system in addiction and reward-related behaviors. Studies have shown that 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective dopamine D1 receptor antagonist, which can block the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease self-administration of cocaine in rats, suggesting its potential as a therapeutic agent for drug addiction.
Mécanisme D'action
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine acts as a selective antagonist of the dopamine D1 receptor, which is involved in reward-related behaviors and drug addiction. By blocking the activity of this receptor, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the locomotor activity of rats and mice, indicating its sedative effects. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to decrease the release of glutamate in the nucleus accumbens, which may contribute to its antidepressant effects. 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has also been shown to reduce the expression of the immediate early gene c-fos in the nucleus accumbens, which is involved in the regulation of reward-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its selective antagonism of the dopamine D1 receptor, which can be useful for investigating the role of this receptor in addiction and reward-related behaviors. Additionally, 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine has been shown to have a low toxicity profile and is relatively easy to synthesize. However, the main limitation of using 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine in lab experiments is its limited solubility in water, which can make it difficult to administer and study in vivo.
Orientations Futures
For 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine research include investigating its potential as a therapeutic agent for drug addiction and depression. Additionally, further studies are needed to investigate the long-term effects of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine on the dopamine system and its potential for abuse. Furthermore, the development of new analogs of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine with improved solubility and selectivity may lead to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine involves the reaction of 3,4,5-triethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then subjected to a reductive amination reaction with methylamine to yield 4-Methyl-1-(3,4,5-triethoxybenzoyl)piperidine. The purity of the final product can be increased through recrystallization and chromatography techniques.
Propriétés
Formule moléculaire |
C19H29NO4 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4-methylpiperidin-1-yl)-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C19H29NO4/c1-5-22-16-12-15(13-17(23-6-2)18(16)24-7-3)19(21)20-10-8-14(4)9-11-20/h12-14H,5-11H2,1-4H3 |
Clé InChI |
RJUOILACEIEOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
![[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B246123.png)




![N-[2-(1,3-benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B246136.png)


![(9S,20S)-7,18-Dioxo-7,8,9,10,18,19,20,21-octahydro-1,22:12,11-bis(epiminometheno)-5,8,16,19-tetraazadibenzo[a,j]cyclooctadecene-9,20-dicarboxylic acid dimethyl ester](/img/structure/B246148.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)
